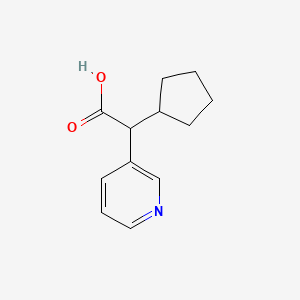

2-Cyclopentyl-2-(pyridin-3-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-2-pyridin-3-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11(9-4-1-2-5-9)10-6-3-7-13-8-10/h3,6-9,11H,1-2,4-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDHBORPWDZDHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CN=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Organic and Medicinal Chemistry

The structure of 2-Cyclopentyl-2-(pyridin-3-yl)acetic acid positions it at the intersection of several key areas of chemical research. The pyridine (B92270) ring is a fundamental heterocyclic scaffold in drug discovery, recognized for its presence in a wide array of therapeutic agents and its ability to engage in various biological interactions. Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The acetic acid portion of the molecule provides a carboxylic acid functional group, which can act as a key interaction point with biological targets, such as enzymes and receptors, often through hydrogen bonding or ionic interactions.

The pyridylacetic acid framework, in particular, serves as a crucial structural motif in medicinal chemistry. acs.orgnih.gov For instance, 3-pyridylacetic acid is a known metabolite of nicotine. nih.gov The development of synthetic methodologies to create substituted pyridylacetic acid derivatives is an active area of research, as these compounds are valuable intermediates and building blocks for more complex pharmaceutical agents. acs.orgnih.gov

The inclusion of a cyclopentyl group on the alpha-carbon is also a deliberate strategic choice in the context of medicinal chemistry. Small carbocyclic rings like cyclopentyl and cyclopropyl (B3062369) groups are frequently incorporated into drug candidates to enhance their pharmacological profiles. scientificupdate.comnih.gov These groups can increase a molecule's potency and metabolic stability by introducing conformational rigidity. scientificupdate.comresearchgate.net The three-dimensional structure of the cyclopentyl ring can promote favorable binding to hydrophobic pockets within target proteins. nih.gov The use of such aliphatic rings is a common tactic to explore a molecule's structure-activity relationship (SAR), systematically probing how changes in steric bulk and conformation affect biological activity. nih.gov

Table 1: Physicochemical Properties of Parent Scaffolds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Pyridineacetic acid | C₇H₇NO₂ | 137.14 |

| Cyclopentylacetic acid | C₇H₁₂O₂ | 128.17 |

This table presents data for the parent compounds to provide context for the structural components of this compound.

Rationale for Academic Investigation of 2 Cyclopentyl 2 Pyridin 3 Yl Acetic Acid

Established Synthetic Routes and Strategies

The synthesis of this compound is not widely documented in a single, direct procedure. However, a plausible and established strategy involves a two-stage process: the initial synthesis of the precursor, 2-(pyridin-3-yl)acetic acid, followed by the α-alkylation to introduce the cyclopentyl group.

A logical synthetic pathway to the target compound commences with the preparation of 2-(pyridin-3-yl)acetic acid or its hydrochloride salt. This intermediate is crucial as it provides the foundational structure for the subsequent alkylation step.

Once the 2-(pyridin-3-yl)acetic acid is obtained, the next critical step is the introduction of the cyclopentyl group at the α-carbon position. This is typically achieved through the generation of an enolate from the carboxylic acid, followed by nucleophilic substitution with a cyclopentyl halide. The general steps are outlined below:

Formation of the Dianion: The 2-(pyridin-3-yl)acetic acid is treated with a strong base, such as lithium diisopropylamide (LDA), to deprotonate both the carboxylic acid proton and one of the α-protons, forming a dianion.

Alkylation: The resulting enediolate is then reacted with a cyclopentylating agent, such as cyclopentyl bromide or cyclopentyl iodide. The nucleophilic α-carbon attacks the electrophilic cyclopentyl group, forming the carbon-carbon bond.

Work-up: An acidic work-up is then performed to protonate the carboxylate and yield the final product, this compound.

This direct, single-step alkylation of the carboxylic acid is an efficient alternative to traditional methods that require the use of chiral auxiliaries, which involve a three-stage process of attachment, stereoselective alkylation, and hydrolytic removal. organic-chemistry.org

The synthesis of the key precursor, 2-(pyridin-3-yl)acetic acid hydrochloride, can be accomplished through various established routes, often starting from readily available pyridine derivatives. researchgate.net Some of the common starting materials include 3-methylpyridine, 3-vinylpyridine, and nicotinic acid derivatives. researchgate.net

One notable method involves the Willgerodt-Kindler reaction, where 3-acetylpyridine (B27631) is reacted with sulfur and morpholine (B109124) under reflux conditions to produce 3-pyridinethioacetylmorpholine. researchgate.netnih.gov This intermediate is then hydrolyzed with hydrochloric acid to yield 2-(pyridin-3-yl)acetic acid hydrochloride. nih.govacs.org Another approach starts from 3-vinylpyridine, which is reacted with morpholine and sulfur, followed by hydrolysis. acs.org

A convenient three-component synthesis for substituted pyridylacetic acid derivatives has also been reported, which utilizes the dual reactivity of Meldrum's acid derivatives. researchgate.netresearchgate.net In this method, the Meldrum's acid derivative first acts as a nucleophile in a substitution reaction with an activated pyridine-N-oxide, and subsequently as an electrophile for ring-opening and decarboxylation. researchgate.netresearchgate.net

| Starting Material | Key Reagents | Intermediate(s) | Final Product |

| 3-Acetylpyridine | Sulfur, Morpholine, HCl | 3-Pyridinethioacetylmorpholine | 2-(Pyridin-3-yl)acetic acid hydrochloride |

| 3-Vinylpyridine | Morpholine, Sulfur, HCl | 3-Pyridinethioacetylmorpholine | 2-(Pyridin-3-yl)acetic acid hydrochloride |

| Ethyl nicotinate | Ethyl acetate (B1210297), Sodium metal, Sulfur, Morpholine, HCl | 3-Acetylpyridine, 3-Pyridinethioacetylmorpholine | 2-(Pyridin-3-yl)acetic acid hydrochloride |

| Pyridine-N-oxide | Meldrum's acid derivative, Tosyl chloride, Triethylamine, Sodium methoxide | - | Substituted 2-(pyridyl)acetic acid derivative |

Modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of complex molecules like this compound. For the construction of the pyridine ring itself, multicomponent reactions offer an efficient and versatile approach to polysubstituted pyridines. ukri.org

For the alkylation step, the use of chiral lithium amides as noncovalent stereodirecting agents allows for the direct enantioselective alkylation of arylacetic acids, which is a significant advancement over traditional auxiliary-based methods. organic-chemistry.org This approach is operationally simple and allows for the recovery of the chiral reagent. organic-chemistry.org

Furthermore, the activation of pyridine N-oxides with agents like tosyl chloride can facilitate nucleophilic substitution with active methylene (B1212753) compounds, providing another route to pyridylacetic acid derivatives. researchgate.netresearchgate.net The addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can also yield 2-substituted pyridines. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance. This involves the use of sustainable and environmentally benign pathways, as well as the exploration of catalytic and biocatalytic methods to reduce waste and energy consumption.

The synthesis of pyridine derivatives can be made more environmentally friendly through one-pot, four-component reactions. nih.gov For instance, the reaction of a formylphenyl-benzenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate under microwave irradiation in ethanol (B145695) provides an efficient and green route to novel pyridines. nih.govresearchgate.netnih.govacs.org This method offers several advantages, including excellent yields, pure products, short reaction times, and low-cost processing. nih.govresearchgate.netnih.govacs.org

For the alkylation of carboxylic acids, a mild and environmentally friendly method involves the activation of the carboxylic acid to an N-(acyloxy)phthalimide, which is then cleaved reductively by photocatalysis to generate an alkyl radical for C-C bond formation. rsc.org This reaction is catalyzed by the organic dye eosin (B541160) Y and green light. rsc.org

The use of cyclopentyl methyl ether (CPME) as a solvent is another green alternative. acs.org Produced through a 100% atom-economical reaction, CPME has low toxicity, a high boiling point, and is chemically stable under a wide range of conditions, making it a suitable replacement for less environmentally friendly solvents. acs.org

Catalytic methods offer a more sustainable approach to alkylation reactions. Manganese-catalyzed C-alkylation of carboxylic acid derivatives with alcohols is a promising green alternative to the use of mutagenic alkyl halides, with water being the only side product. acs.org This method is tolerant of a wide range of functional groups and heterocyclic moieties. acs.org

Biocatalytic approaches are also being explored for the synthesis of pyridine and piperidine (B6355638) heterocycles from sustainable sources. ukri.org For instance, methods are being developed for the generation of pyridinedicarboxylic acids from biomass, which can then be converted to substituted pyridines through chemical decarboxylation and biocatalytic reduction. ukri.org These biocatalytic routes offer a pathway to valuable pharmaceutical intermediates from renewable feedstocks. ukri.org

Continuous-Flow Synthesis Modalities

Continuous-flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing, such as enhanced safety, better heat and mass transfer, and improved process control. nih.govmdpi.comflinders.edu.au This methodology is particularly beneficial for reactions involving hazardous reagents or unstable intermediates. researchgate.net

A notable application of this technology is in the synthesis of α-aryl acetic acids, a class of compounds to which this compound belongs. A multi-step continuous-flow process has been developed for the synthesis of Cyclopentyl Mandelic Acid (CPMA), a key precursor for the anticholinergic agent glycopyrronium (B1196793) bromide and a close analogue of the target compound, differing by the substitution of a phenyl ring for the pyridyl group. researchgate.net This process involves a direct α-lithiation of a cyclopentyl acetic acid precursor followed by hydroxylation via aerobic oxidation. researchgate.net

The flow process demonstrates the safe handling of organolithium reagents and molecular oxygen. researchgate.net The initial step involves the in-flow formation of a di-lithium enolate intermediate using n-hexyllithium. Subsequently, this intermediate is hydroxylated using molecular oxygen under mild, homogeneous conditions (atmospheric pressure and room temperature). researchgate.net This telescoped flow process achieved a 65% solution NMR yield for CPMA, which corresponds to a 50% isolated yield after recrystallization. researchgate.net The ability to safely handle pure oxygen in a continuous-flow setup presents a significant advantage over existing Grignard-based batch processes. researchgate.net

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for CPMA

| Feature | Batch Process (Grignard-based) | Continuous-Flow Process (Lithiation/Oxidation) |

|---|---|---|

| Primary Reagents | Cyclopentyl magnesium bromide, Phenylglyoxylate | n-Hexyllithium, Molecular Oxygen |

| Safety Concerns | Handling of Grignard reagents | Safe handling of organolithiums and O2 in a confined system researchgate.net |

| Process Control | Limited control over exotherms | Precise temperature and pressure control mdpi.com |

| Intermediate Isolation | Often required | Telescoped process without isolation researchgate.net |

| Reported Yield | Variable, e.g., 53.3% in one method google.com | 50% isolated yield researchgate.net |

| Scalability | Can be problematic | More straightforward scale-up researchgate.net |

Derivatization Strategies for this compound

Chemical Derivatization for Enhanced Research Utility

The carboxylic acid functional group of this compound is a prime target for chemical modification to enhance its utility in research settings. nih.gov Derivatization can improve analytical detection, facilitate biological assays, or create probes for studying molecular interactions. researchgate.netmdpi.com Common strategies focus on converting the carboxylic acid into an ester or an amide. nih.govthermofisher.com

For analytical purposes, particularly liquid chromatography-mass spectrometry (LC-MS), derivatization is employed to improve chromatographic retention and ionization efficiency. nih.govnih.gov Strategies include:

Amide Coupling: The carboxylic acid can be activated, for instance with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and then coupled with an amine-containing reagent. researchgate.netnih.gov This introduces a tag with desirable properties. For example, coupling with 4-bromo-N-methylbenzylamine introduces a bromine atom, which produces a characteristic isotopic pattern in mass spectrometry, simplifying identification of the derivatized molecule. researchgate.netnih.gov

Esterification: Reagents like fluorescent diazoalkanes (e.g., 1-pyrenyldiazomethane, PDAM) can be used to form fluorescent esters. thermofisher.com This allows for highly sensitive detection using fluorescence detectors in liquid chromatography. mdpi.com These fluorescent tags can enable detection at femtomole levels. thermofisher.com

These modifications are crucial for quantitative analysis in complex biological matrices where the parent compound may be present at low concentrations or exhibit poor analytical characteristics. mdpi.com

Table 2: Derivatization Reagents for Carboxylic Acids

| Reagent Class | Example Reagent | Purpose | Analytical Method |

|---|---|---|---|

| Carbodiimide Activators | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Facilitates amide bond formation nih.gov | LC-MS |

| Amine Tags | 4-bromo-N-methylbenzylamine | Introduces a mass tag for clear MS identification researchgate.net | LC-MS/MS |

| Fluorescent Diazoalkanes | PDAM (1-Pyrenyldiazomethane) | Forms a fluorescent ester for sensitive detection thermofisher.com | HPLC-Fluorescence |

Synthesis of Analogue Compounds with Modified Cyclopentyl or Pyridyl Moieties

The synthesis of analogues of this compound by altering the cyclopentyl or pyridyl groups is a key strategy in medicinal chemistry to explore structure-activity relationships.

Modification of the Cyclopentyl Moiety: The cyclopentyl group can be replaced with other cyclic or acyclic alkyl groups. For instance, methods exist for the synthesis of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, where a cyclohexyl group is used instead of cyclopentyl. google.com One approach involves the condensation of ethyl benzoylformate with cyclohexylmagnesium bromide. google.com Another strategy involves the reaction of alkyl mandelate (B1228975) with lithium diisopropylamide, followed by reaction with cyclohexyl iodide. google.com Introducing unsaturation, such as a cyclopentenyl group, is another modification strategy. The synthesis of such compounds can be achieved via SN2 displacement reactions on precursors like cyclopenten-1-ol methanesulfonate. nih.gov

Table 3: Examples of Synthetic Analogue Strategies

| Moiety Modified | Synthetic Strategy | Example Precursors | Resulting Analogue Type |

|---|---|---|---|

| Cyclopentyl | Grignard reaction | Ethyl benzoylformate, Cyclohexylmagnesium bromide google.com | 2-Cyclohexyl-2-phenylacetic acid derivative |

| Cyclopentyl | SN2 Displacement | Cyclopenten-1-ol methanesulfonate, Aglycon sodium salt nih.gov | Cyclopentenyl-containing nucleoside analogues |

| Pyridyl | Condensation & Multi-step synthesis | 3-Bromo-4-nitropyridine N-oxide, Substituted phenols nih.gov | Pyridinic sulfonamides |

| Pyridyl | Heterocyclization | Isonitrosoacetophenone hydrazones, Pyridine-2-carbaldehydes researchgate.net | 3-(Pyridin-2-yl)-1,2,4-triazines |

Advanced Spectroscopic and Structural Characterization of 2 Cyclopentyl 2 Pyridin 3 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise molecular structure of 2-Cyclopentyl-2-(pyridin-3-yl)acetic acid by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The spectra are recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. thno.org

In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyridine (B92270) ring, the cyclopentyl group, the methine proton, and the acidic proton of the carboxyl group. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The methine proton, situated between the cyclopentyl and pyridyl groups, would likely appear as a multiplet due to coupling with adjacent protons. The protons of the cyclopentyl ring are expected in the aliphatic region (δ 1.0-2.5 ppm). The carboxylic acid proton is anticipated to be a broad singlet at a downfield chemical shift (δ 10-13 ppm), which can vary with concentration and solvent.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (δ 170-180 ppm). The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). The methine carbon and the carbons of the cyclopentyl ring would appear in the aliphatic region of the spectrum. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on typical values for the constituent functional groups.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 170 - 180 |

| Pyridine Ring (Ar-H) | 7.0 - 8.5 (multiplets) | 120 - 150 |

| Methine (-CH-) | ~3.5 (multiplet) | ~55 |

| Cyclopentyl (-CH₂-, -CH-) | 1.0 - 2.5 (multiplets) | 25 - 45 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum is expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often appearing broad due to hydrogen bonding. The C=O stretching vibration of the carboxyl group would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. Vibrations corresponding to the pyridine ring, such as C=C and C=N stretching, are expected in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from the cyclopentyl and methine groups would be observed around 2850-3000 cm⁻¹. nist.gov

Raman spectroscopy provides complementary data, particularly for non-polar bonds. The symmetric vibrations of the pyridine and cyclopentyl rings, which may be weak in the IR spectrum, can often be observed more clearly in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound This table presents expected absorption ranges based on typical values for the constituent functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500 - 3300 (very broad) |

| Aliphatic C-H (Cyclopentyl) | Stretching | 2850 - 2960 |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 (strong) |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the molecule. For this compound, the primary chromophore is the pyridine ring. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic system. rsc.org

Pyridine itself shows characteristic absorption bands in the UV region. The presence of the cyclopentylacetic acid substituent may cause a slight shift in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima (λ_max). The solvent polarity can also influence the spectrum; polar solvents may shift the absorption bands due to interactions with the molecule's electronic states. physchemres.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. The molecular formula of the compound is C₁₂H₁₅NO₂, corresponding to a molecular weight of 205.25 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 205. Subsequent fragmentation can provide structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu Other significant fragmentation could involve the cleavage of the bond between the cyclopentyl group and the alpha-carbon, leading to the loss of a cyclopentyl radical (•C₅H₉, M-69).

Table 3: Predicted Mass Spectrometry Fragments for this compound This table presents predicted m/z values for the molecular ion and potential key fragments.

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₂H₁₅NO₂]⁺ | 205 |

| [M-COOH]⁺ | [C₁₁H₁₄N]⁺ | 160 |

| [M-C₅H₉]⁺ | [C₇H₆NO₂]⁺ | 136 |

X-ray Crystallography and Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, molecules of this compound are expected to engage in significant intermolecular interactions that dictate the crystal packing. The most prominent of these is hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the carboxylic acid moieties would form centrosymmetric dimers through strong O-H···O=C hydrogen bonds, a common structural motif for carboxylic acids. nih.govresearchgate.net

Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with the carboxylic acid proton of an adjacent molecule. This could lead to the formation of extended chains or more complex three-dimensional networks, influencing the physical properties of the crystal, such as melting point and solubility.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of this compound. ed.ac.uk

A reversed-phase HPLC (RP-HPLC) method would be well-suited for this compound. In a typical setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with a small amount of an acid modifier (e.g., formic acid or acetic acid) to ensure the carboxylic acid group remains protonated and to achieve sharp, symmetrical peaks. jchr.orgnih.gov

The retention time of the compound would be determined by its partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance. This method allows for the quantification of the compound and the detection of any impurities present in the sample. nih.gov

Computational and Theoretical Investigations of 2 Cyclopentyl 2 Pyridin 3 Yl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT studies on 2-Cyclopentyl-2-(pyridin-3-yl)acetic acid focus on elucidating its stable three-dimensional arrangements (conformations) and the distribution of electrons within the molecule.

These calculations typically involve geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. For this compound, this involves determining the most stable relative orientations of the cyclopentyl, pyridinyl, and acetic acid groups. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles that define the molecule's shape. The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map, are also determined, providing insights into the molecule's reactivity and intermolecular interaction capabilities.

DFT calculations are a reliable method for predicting spectroscopic properties, which can be compared with experimental spectra to confirm the molecular structure.

Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated for the optimized geometry of this compound. These calculations predict the positions of absorption bands in the IR spectrum corresponding to specific molecular vibrations, such as the C=O stretch of the carboxylic acid, O-H stretch, C-N stretches of the pyridine (B92270) ring, and various C-H bending and stretching modes. Comparing these predicted frequencies with experimental data helps validate the computed structure.

Nuclear Magnetic Resonance (NMR) Shifts: DFT can also predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding tensors. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted NMR shifts provide a detailed picture of the chemical environment of each atom in the molecule.

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value Range | Corresponding Functional Group |

|---|---|---|

| IR Frequency (cm⁻¹) | 1700-1750 | C=O stretch (Carboxylic Acid) |

| 2500-3300 | O-H stretch (Carboxylic Acid) | |

| 1550-1620 | C=N/C=C stretch (Pyridine Ring) | |

| ¹H NMR Shift (ppm) | 1.2-1.8 | Cyclopentyl protons |

| 7.2-8.5 | Pyridinyl protons | |

| 10.0-12.0 | Carboxylic acid proton | |

| ¹³C NMR Shift (ppm) | 25-45 | Cyclopentyl carbons |

| 120-150 | Pyridinyl carbons | |

| 170-180 | Carboxylic acid carbonyl carbon |

Analysis of the electronic states provides fundamental information about the molecule's stability, reactivity, and photophysical properties.

Ground State Properties: DFT calculations provide detailed information about the ground electronic state. This includes the molecule's total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive. The distribution of HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Excited State Properties: To study properties beyond the ground state, such as how the molecule interacts with light, Time-Dependent DFT (TD-DFT) is employed. TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible spectrum. This allows for the theoretical prediction of the molecule's absorption maxima (λ_max) and provides insights into the nature of its electronic excited states.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While DFT provides a static picture of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water).

For this compound, MD simulations can explore the molecule's conformational landscape, revealing the different shapes it can adopt at a given temperature and the energy barriers between these conformations. This is particularly important for understanding its flexibility, which can be crucial for its ability to bind to a biological target. Analysis of the MD trajectory can identify the most populated conformational clusters and the dynamic behavior of the flexible cyclopentyl and acetic acid groups relative to the more rigid pyridine ring.

Molecular Docking and Protein-Ligand Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule like this compound to a specific protein target.

The process involves placing the ligand in the binding site of the protein and using a scoring function to evaluate the strength of the interaction for thousands of different positions and orientations. The results can identify key intermolecular interactions, such as:

Hydrogen Bonds: Between the carboxylic acid group of the ligand and polar residues in the protein.

Hydrophobic Interactions: Involving the cyclopentyl ring and nonpolar protein residues.

Pi-Pi Stacking: Potentially involving the pyridine ring and aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

This detailed interaction profile helps to understand the molecular basis of the ligand's activity and provides a foundation for designing more potent or selective molecules.

Quantitative Structure-Activity Relationship (QSAR) and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models aim to identify the key physicochemical properties (descriptors) that govern the activity of the molecules.

In the context of this compound and its analogs, a QSAR study would involve:

Data Set: Compiling a series of related compounds with measured biological activity.

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as hydrophobicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume).

Model Building: Using statistical methods to build a mathematical equation that correlates the descriptors with the observed activity.

The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds. It also provides crucial ligand design principles by highlighting which molecular features are most important for activity. For example, a model might indicate that increasing the hydrophobicity of the cyclopentyl group or modifying the hydrogen-bonding capacity of the pyridine ring could lead to improved biological activity. These insights guide medicinal chemists in the rational design of next-generation compounds.

In Vitro Biological Activity and Mechanistic Elucidation of 2 Cyclopentyl 2 Pyridin 3 Yl Acetic Acid

Cell-Based Assays (In Vitro) for Specific Biological Pathways

Without foundational data from experimental research, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by the scientific community would be necessary to elucidate the in vitro biological activity and mechanistic profile of 2-Cyclopentyl-2-(pyridin-3-yl)acetic acid.

Reaction Pathways and Stability Studies of 2 Cyclopentyl 2 Pyridin 3 Yl Acetic Acid

Decomposition Pathways and Degradation Mechanisms

The stability of 2-Cyclopentyl-2-(pyridin-3-yl)acetic acid is intrinsically linked to the interplay between its cyclopentyl, pyridin-3-yl, and carboxylic acid moieties. The primary decomposition pathways anticipated for this molecule under thermal or chemical stress involve tautomerization and decarboxylation, processes that are common to pyridyl acetic acids.

Tautomerization and Decarboxylation Processes

Tautomerization in pyridyl acetic acids can involve the migration of a proton. For this compound, this could theoretically lead to the formation of enol or enaminone tautomers. However, computational studies on the closely related 2,2-di(pyridin-2-yl)acetic acid (DPA) have shown that the energy barriers for such tautomerization processes are significantly high. Migration of the methine proton to the carbonyl oxygen to form an enediol has a calculated energy barrier of 55-57 kcal/mol. In contrast, the decarboxylation process is energetically favored by approximately 15 kcal/mol.

Decarboxylation is a common degradation pathway for pyridyl acetic acids, particularly when the pyridine (B92270) nitrogen is positioned at the 2- or 4-position relative to the acetic acid side chain. This is attributed to the ability of the nitrogen atom to stabilize the carbanionic intermediate formed upon the loss of carbon dioxide. For 3-pyridylacetic acid derivatives like the subject compound, this electronic stabilization is less pronounced, suggesting a greater thermal stability compared to its 2- and 4-isomers.

The presence of a bulky α-cyclopentyl group is expected to exert a significant steric influence on the decarboxylation process. This steric hindrance may affect the orientation of the carboxylic acid group relative to the pyridine ring, potentially influencing the rate of decarboxylation.

| Process | Energy Barrier (kcal/mol) | Thermodynamic Favorability |

|---|---|---|

| Tautomerization (to enediol) | 55-57 | Not favored |

| Decarboxylation | Lower than tautomerization | Favored by ~15 kcal/mol |

Reactivity Profiles with Common Reagents

The reactivity of this compound is dictated by the functional groups present: the carboxylic acid, the pyridine ring, and the cyclopentyl group.

The carboxylic acid moiety is expected to undergo typical reactions such as esterification and amide bond formation. Esterification can be achieved by reaction with an alcohol in the presence of an acid catalyst. Similarly, amide coupling can be performed with an amine using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU).

The pyridine ring, with its basic nitrogen atom, can react with acids to form pyridinium (B92312) salts. The cyclopentyl group is largely unreactive under standard conditions but may influence the reactivity of the adjacent carboxylic acid group through steric effects.

Reactions involving strong oxidizing or reducing agents would likely target the pyridine ring or the carboxylic acid. For instance, strong oxidation could potentially lead to the formation of a pyridine N-oxide, while vigorous reduction might affect the aromaticity of the pyridine ring.

| Reagent Class | Specific Reagent Example | Expected Reaction |

|---|---|---|

| Alcohols (with acid catalyst) | Ethanol (B145695), H₂SO₄ | Esterification |

| Amines (with coupling agent) | Aniline, DCC | Amide formation |

| Strong Acids | HCl | Pyridinium salt formation |

| Strong Oxidizing Agents | m-CPBA | Pyridine N-oxide formation |

| Strong Reducing Agents | H₂/Pd | Reduction of pyridine ring |

Mechanistic Investigations of Related Pyridyl Acetic Acids

Mechanistic studies of pyridyl acetic acids have largely focused on their decarboxylation. For 2-pyridylacetic acids, a well-established mechanism is the Hammick reaction, which involves the thermal decarboxylation in the presence of a carbonyl compound to form a 2-pyridyl-carbinol. The reaction proceeds through a zwitterionic intermediate.

While this compound does not have the nitrogen in the 2-position to directly facilitate a Hammick-type mechanism, the general principles of electronic stabilization of intermediates by the pyridine ring remain relevant. The stability of any carbanionic intermediate formed at the α-position is influenced by the electron-withdrawing nature of the pyridine ring. The position of the nitrogen atom is crucial; the inductive effect is strongest at the 2-position and decreases at the 3- and 4-positions.

Future Directions in Research on 2 Cyclopentyl 2 Pyridin 3 Yl Acetic Acid

Development of Novel Synthetic Methodologies

Future synthetic research on 2-Cyclopentyl-2-(pyridin-3-yl)acetic acid will likely focus on efficiency, stereochemical control, and sustainability. Given the presence of a chiral center at the α-position to the carboxylic acid, the development of asymmetric syntheses is a paramount objective.

Current and future strategies may include:

Catalytic Enantioselective Synthesis : The development of methods for the highly enantioselective catalytic synthesis of chiral pyridines is a significant area of modern organic chemistry. nih.govnih.gov Future work could adapt copper-catalyzed asymmetric alkylation of pyridine (B92270) derivatives or rhodium-catalyzed asymmetric hydrogenation processes to establish the chiral center with high enantiomeric excess (ee). nih.govresearchgate.netnih.gov These methods offer an advantage over classical resolution by building the desired stereoisomer directly.

Flow Chemistry and Automation : The use of continuous flow reactors can offer improved reaction control, safety, and scalability compared to traditional batch processes. Future syntheses could be developed in flow to enable rapid optimization of reaction conditions (temperature, pressure, reaction time) and facilitate cleaner reactions, potentially reducing the need for extensive purification. nih.gov

Green Chemistry Approaches : There is a growing emphasis on developing environmentally friendly chemical processes. molport.com Future synthetic routes could explore the use of greener solvents, biocatalysis, or photoredox catalysis to minimize environmental impact. molport.com Photoredox chemistry, using light to catalyze reactions, offers new pathways for challenging chemical transformations with high selectivity. molport.com

A hypothetical comparison of a future-state asymmetric synthesis versus a classical resolution approach is presented below.

Table 1: Comparison of Synthetic Routes to Enantiopure this compound

| Feature | Classical Resolution | Future Asymmetric Synthesis |

| Method | Synthesis of racemate followed by separation with a chiral resolving agent | Direct synthesis of a single enantiomer using a chiral catalyst |

| Theoretical Max. Yield | 50% | 100% |

| Enantiomeric Excess (ee) | >99% (after multiple recrystallizations) | >95% (in a single step) |

| Atom Economy | Low (discards 50% of material) | High |

| Process Steps | Multiple (synthesis, salt formation, separation, liberation) | Fewer (direct synthesis) |

Advanced Computational Approaches for Structure-Function Relationships

Computational chemistry is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding synthesis and testing. hep.com.cn For this compound, advanced computational studies can elucidate its structure-activity relationship (SAR) and structure-function relationships.

Future computational research directions include:

Molecular Docking and Dynamics Simulations : Molecular docking can predict the binding orientation of the compound within the active site of a biological target. orientjchem.org By simulating the interactions of both enantiomers, researchers can hypothesize why one may be more active than the other. Subsequent molecular dynamics (MD) simulations can then explore the dynamic behavior and stability of the ligand-protein complex, providing deeper insights into the binding mechanism. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) : By synthesizing and testing a library of analogues of this compound, a QSAR model can be developed. numberanalytics.comacs.org This mathematical model correlates the structural features of the molecules with their biological activities, allowing for the prediction of the activity of new, unsynthesized compounds and guiding the design of more potent analogues. hep.com.cnacs.org

Machine Learning and AI : The application of artificial intelligence and machine learning is a rapidly emerging trend in drug discovery. acs.orgnumberanalytics.com These algorithms can analyze vast datasets to identify complex patterns in SAR that may not be apparent through traditional analysis, accelerating the design-make-test-assay cycle. acs.orgoncodesign-services.com

Table 2: Hypothetical Molecular Docking Results for Enantiomers of this compound against a Kinase Target

| Enantiomer | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| (S)-enantiomer | -9.8 | Hydrogen bond with catalytic lysine; Pi-stacking with phenylalanine in the hinge region. |

| (R)-enantiomer | -7.2 | Weaker hydrogen bond with lysine; unfavorable steric clash of cyclopentyl group. |

Exploration of Further In Vitro Pharmacological Targets

The pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs and known to interact with a wide range of biological targets. nih.govrsc.org While initial research may have identified a primary target for this compound, its full pharmacological profile remains to be explored.

Future research should involve screening the compound against diverse biological targets:

High-Throughput Screening (HTS) : HTS allows for the rapid testing of a compound against hundreds or thousands of biological targets. nih.gov Submitting this compound to HTS campaigns can uncover unexpected activities (drug repurposing) and provide a broader understanding of its selectivity. ku.eduthermofisher.com

Target-Focused Libraries : Based on the compound's structure, focused screening libraries can be selected. Pyridine-containing molecules have shown activity against kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways. thermofisher.comnih.govmdpi.com For instance, pyridine derivatives have been investigated as inhibitors of Fatty Acid Synthase (FASN) in cancer and as potential therapeutics for prion diseases. nih.govnih.gov

Phenotypic Screening : In contrast to target-based screening, phenotypic screening involves testing the compound in cell-based assays that model a disease state, without a preconceived target. This approach can identify compounds that work through novel mechanisms of action.

Table 3: Hypothetical In Vitro Screening Panel Results for (S)-2-Cyclopentyl-2-(pyridin-3-yl)acetic acid

| Target Class | Representative Target | Activity (IC₅₀ / EC₅₀) |

| Kinases | VEGFR-2 | 1.5 µM |

| GPCRs | Dopamine D2 Receptor | > 50 µM (inactive) |

| Metabolic Enzymes | Fatty Acid Synthase (FASN) | 5.2 µM |

| Ion Channels | hERG | > 30 µM (low activity) |

| Neurodegenerative Targets | Cholinesterase | 25 µM |

Integration of Multidisciplinary Research Approaches

The journey from a chemical compound to a therapeutic agent is inherently multidisciplinary. tandfonline.com The future development of this compound will depend on the seamless integration of expertise from various scientific fields. This is particularly true for complex indications like central nervous system (CNS) disorders, where drug discovery faces significant challenges. nih.govmdpi.comresearchgate.net

A forward-looking research plan would involve:

Chemical Biology : Utilizing chemical probes derived from the parent compound to identify its cellular targets and elucidate its mechanism of action.

Pharmacology and Toxicology : Establishing a comprehensive profile of the compound's effects in cellular and animal models, including efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and initial safety assessments.

Structural Biology : Obtaining a high-resolution crystal structure of the compound bound to its primary biological target. This provides definitive proof of the binding mode and offers a precise blueprint for future structure-based drug design. nih.gov

Translational Medicine : Collaborating with clinicians to understand the unmet medical needs and to design preclinical studies that are more predictive of clinical outcomes in patients. This approach helps bridge the gap between laboratory discoveries and real-world medical advances. nih.gov

By embracing these future directions, the scientific community can systematically investigate the properties of this compound, potentially translating a promising molecular structure into a valuable therapeutic agent.

Q & A

Q. What are the recommended methods for synthesizing 2-cyclopentyl-2-(pyridin-3-yl)acetic acid?

Answer: A common approach involves alkylation of 2-(pyridin-3-yl)acetic acid with a cyclopentyl halide (e.g., cyclopentyl bromide) under basic conditions. Key steps include:

- Reaction setup: Use anhydrous dimethylformamide (DMF) as a solvent with potassium carbonate (K₂CO₃) as a base at 60–80°C for 12–24 hours.

- Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

- Validation: Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR (δ 1.5–2.5 ppm for cyclopentyl protons; pyridin-3-yl signals at δ 7.3–8.5 ppm) .

Q. What safety protocols should be followed when handling this compound?

Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles (EN 166/EU standard) to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage: Keep in tightly sealed containers at 4°C in a ventilated, dry area away from incompatible materials (strong acids, oxidizers) .

- Spill management: Absorb spills with inert material (sand, vermiculite) and dispose as hazardous waste .

Q. How can researchers characterize the purity and stability of this compound?

Answer:

- Purity analysis: Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against a certified standard. Purity >98% is typical for research-grade material .

- Stability testing: Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor via TLC or HPLC for decomposition products like pyridine-3-acetic acid .

Advanced Research Questions

Q. How can conflicting toxicity data from safety sheets be resolved?

Answer: Discrepancies in SDS classifications (e.g., acute toxicity Category 4 vs. no data) arise from limited toxicological profiling. To address this:

- Perform in vitro assays: Test cytotoxicity (MTT assay on HEK-293 cells) and genotoxicity (Ames test).

- Cross-reference in silico predictions: Use tools like EPA TEST or OECD QSAR Toolbox to model acute oral toxicity (LD₅₀) .

Q. What strategies optimize enantioselective synthesis of this compound?

Answer:

- Chiral catalysts: Employ palladium-catalyzed asymmetric allylic alkylation with (R)-BINAP ligand to achieve >90% enantiomeric excess (ee).

- Resolution techniques: Use chiral stationary phase HPLC (Chiralpak IA column, hexane/isopropanol eluent) or enzymatic resolution with lipases (e.g., Candida antarctica) .

Q. How can NMR data inconsistencies in structural elucidation be troubleshooted?

Answer:

Q. What analytical methods quantify trace impurities in this compound?

Answer:

- LC-MS/MS: Detect sub-ppm impurities (e.g., residual DMF) using electrospray ionization (ESI+) and multiple reaction monitoring (MRM).

- Headspace GC-MS: Identify volatile degradation products (e.g., cyclopentanol) with a DB-5MS column and helium carrier gas .

Methodological Considerations

Q. What solvent systems are optimal for recrystallization?

Answer:

Q. How can reaction yields be improved in large-scale syntheses?

Answer:

Q. What computational tools predict physicochemical properties?

Answer:

- LogP calculation: Use MarvinSketch (ChemAxon) or EPI Suite to estimate partition coefficients (predicted logP = 2.1 ± 0.3).

- pKa prediction: ACD/Labs software estimates carboxylic acid pKa ≈ 3.8, aligning with experimental titration data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.